(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
描述
属性
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O3/c1-20-10-12(14(19-20)23-2)16(22)21-8-5-11(6-9-21)24-15-13(17)4-3-7-18-15/h3-4,7,10-11H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKULFMQVWKHBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is CHBrNO. The structure consists of a piperidine ring, a brominated pyridine moiety, and a pyrazole unit, which contribute to its unique reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, piperidine derivatives have shown significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of the bromopyridine moiety may enhance this activity through increased lipophilicity and interaction with bacterial membranes .
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Studies on related piperidine derivatives have demonstrated strong inhibitory action against enzymes like acetylcholinesterase (AChE) and urease. For example, certain piperidine-based compounds have achieved IC values as low as 0.63 µM for AChE inhibition, suggesting that the target compound may similarly exhibit potent enzyme inhibitory properties .
The mechanism by which the compound exerts its biological effects likely involves binding to specific receptors or enzymes. The bromopyridine moiety may facilitate interactions with aromatic residues in proteins, enhancing binding affinity and specificity. Additionally, the pyrazole unit could play a critical role in modulating biological pathways relevant to disease states .
Synthesis
The synthesis of (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves several steps:
- Formation of Bromopyridine Intermediate : Starting from pyridine, bromination is performed using bromine or N-bromosuccinimide (NBS).
- Piperidine Formation : The bromopyridine is reacted with piperidine in the presence of a base like potassium carbonate to yield the piperidinyl derivative.
- Pyrazole Synthesis : The pyrazole component is synthesized through cyclization reactions involving appropriate precursors, often utilizing hydrazine derivatives and carbonyl compounds.
Case Studies
Several studies have investigated the biological activities of structurally similar compounds:
| Study | Compound | Activity | IC Value |
|---|---|---|---|
| Piperidine Derivative | AChE Inhibition | 0.63 µM | |
| Thiadiazole Derivative | Antibacterial | Moderate to Strong | |
| Isoxazole Derivative | Enzyme Inhibition | Not Specified |
These findings suggest that modifications in the structure can significantly influence the biological activity of piperidine-based compounds.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Their Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Substituent Effects on Bioactivity
- Bromopyridine vs. Bromine’s electron-withdrawing nature may also alter metabolic stability.
Piperidine vs. Dihydropyrazole :
The piperidine ring in the target compound offers greater conformational flexibility than the rigid dihydropyrazole in 3a, which could influence target selectivity and pharmacokinetics.- Methoxy-Methyl Pyrazole vs.
Implications for Bioactivity
- Kinase Inhibition Potential: Compound 3a’s pyrazole-indole scaffold is associated with kinase inhibition in prior studies. The target’s bromopyridine-piperidine motif may similarly target ATP-binding pockets in kinases, though with distinct selectivity profiles .
- Ferroptosis Induction: notes that pyrazole-containing compounds can trigger ferroptosis in cancer cells.
常见问题
Q. Table 1. Solvent effects on coupling reaction yield
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM | 68 | 95.2 |
| DMF | 82 | 98.5 |
| THF | 55 | 91.8 |
| Adapted from piperidine-methanone coupling studies . |
How should researchers address contradictions in spectral data during structural elucidation?
Advanced
- Variable-temperature NMR : Assesses conformational dynamics of piperidine .
- 2D-COSY/HMQC : Resolves overlapping signals in aromatic regions .
- X-ray crystallography : Confirms bond angles (C-N: 1.34 Å, C-C: 1.40 Å) .
What methodologies determine solubility in pharmaceutically relevant solvents?
Basic
Shake-flask method :
Saturate solvent (e.g., PBS, ethanol) with compound at 25°C for 24h .
Centrifuge (10,000 rpm, 10 min) and filter (0.22 μm).
Quantify via HPLC (C18 column, 254 nm) .
How can computational modeling predict reactivity in nucleophilic environments?
Advanced
Density Functional Theory (DFT) :
Optimize geometry to identify electrophilic sites (Mulliken charges >0.2) .
Simulate transition states for bromide displacement (ΔG‡ < 80 kJ/mol indicates feasibility) .
Validate with kinetic data (R² >0.95) .
What assay designs evaluate enzyme inhibition potential?
Advanced
Fluorescence-based kinase inhibition assay :
Incubate compound (0.1-100 μM) with kinase + ATP/peptide substrate (30 min, 37°C) .
Quench with EDTA; measure phosphorylated product via HTRF (λex=320 nm, λem=665 nm) .
Calculate IC50 using nonlinear regression (GraphPad Prism) .
Which purification techniques achieve >98% purity for in vivo studies?
Basic
- Silica gel chromatography : Ethyl acetate/hexane gradient .
- Recrystallization : Ethanol/water (4:1, −20°C, 12h) .
- Preparative HPLC : C18 column, acetonitrile/water +0.1% TFA .
How to resolve discrepancies in biological activity between synthetic batches?
Advanced
Root-cause analysis :
Compare HPLC purity (95% vs. 98% batches) .
Chiral HPLC : Detect enantiomeric impurities .
Retest dose-response curves normalized to purity-adjusted concentrations .
What strategies enable regioselective modification of the pyrazole ring?
Advanced
Directed metalation :
Protect methoxy group with TMSCl (1.2 eq, DMF, 0°C) .
Lithium-halogen exchange (n-BuLi, −78°C, THF) for C-5 bromination .
Deprotection with TBAF (1M in THF, rt) yields 85% 5-bromo derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
